molecular formula C16H7BaCl3N2O7S2 B12676919 Barium 3-hydroxy-4-((2,4,5-trichlorophenyl)azo)naphthalene-2,7-disulphonate CAS No. 83399-82-0

Barium 3-hydroxy-4-((2,4,5-trichlorophenyl)azo)naphthalene-2,7-disulphonate

Cat. No.: B12676919
CAS No.: 83399-82-0
M. Wt: 647.1 g/mol
InChI Key: XESRMLHAOKZABI-UHFFFAOYSA-L
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Description

Barium 3-hydroxy-4-[(2,4,5-trichlorophenyl)azo]naphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used as a dye or pigment due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Barium 3-hydroxy-4-[(2,4,5-trichlorophenyl)azo]naphthalene-2,7-disulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4,5-trichloroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 3-hydroxy-2,7-naphthalenedisulfonic acid under alkaline conditions to yield the final azo compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reactant concentrations. The final product is often purified through recrystallization or filtration techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the azo group (N=N) can yield the corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium dithionite or zinc in acidic conditions.

    Substitution: Halogens or nitro groups in the presence of Lewis acids.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Barium 3-hydroxy-4-[(2,4,5-trichlorophenyl)azo]naphthalene-2,7-disulfonate has diverse applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to form complexes with various biomolecules.

    Industry: Utilized as a dye in textiles, plastics, and inks due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved include:

    Binding to Proteins: The azo group can form complexes with proteins, altering their structure and function.

    Electron Transfer: The compound can participate in redox reactions, facilitating electron transfer processes in biological systems.

Comparison with Similar Compounds

  • Barium 3-hydroxy-4-[(2,4-dichlorophenyl)azo]naphthalene-2,7-disulfonate
  • Barium 3-hydroxy-4-[(2,5-dichlorophenyl)azo]naphthalene-2,7-disulfonate

Comparison:

  • Uniqueness: The presence of the 2,4,5-trichlorophenyl group in Barium 3-hydroxy-4-[(2,4,5-trichlorophenyl)azo]naphthalene-2,7-disulfonate imparts unique electronic and steric properties, making it more stable and providing distinct coloration compared to its analogs.
  • Reactivity: The additional chlorine atoms can influence the reactivity of the compound, making it more resistant to certain chemical reactions.

Properties

CAS No.

83399-82-0

Molecular Formula

C16H7BaCl3N2O7S2

Molecular Weight

647.1 g/mol

IUPAC Name

barium(2+);3-hydroxy-4-[(2,4,5-trichlorophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C16H9Cl3N2O7S2.Ba/c17-10-5-12(19)13(6-11(10)18)20-21-15-9-2-1-8(29(23,24)25)3-7(9)4-14(16(15)22)30(26,27)28;/h1-6,22H,(H,23,24,25)(H,26,27,28);/q;+2/p-2

InChI Key

XESRMLHAOKZABI-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O)N=NC3=CC(=C(C=C3Cl)Cl)Cl.[Ba+2]

Origin of Product

United States

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